Topoisomerase I inhibitor 4

Non-camptothecin topoisomerase I inhibitor Luotonin A analog Chemical scaffold differentiation

Topoisomerase I inhibitor 4 (CAS 2485135-31-5, compound 7a) is a synthetic non-camptothecin topoisomerase I inhibitor featuring an 8-piperazine substituent and a 5-deaza modification on the Luotonin A scaffold. Unlike camptothecin-class inhibitors, this scaffold eliminates the pH-dependent E-ring lactone hydrolysis liability that confounds in vitro assays. Validated antiproliferative activity against HepG2 (IC₅₀ 1.20 μM), A549 (IC₅₀ 2.09 μM), MCF-7 (IC₅₀ 1.56 μM), and HeLa (IC₅₀ 1.92 μM). Ideal as a moderate-potency comparator for structure-activity relationship (SAR) studies, resistance mechanism research, and non-camptothecin chemical probe development. Defined ≥98% purity ensures batch-to-batch reproducibility.

Molecular Formula C23H19FN4O
Molecular Weight 386.4 g/mol
Cat. No. B12391079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 4
Molecular FormulaC23H19FN4O
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C3C(=C2)N=C4C5=CC6=CC=CC=C6C=C5CN4C3=O)F
InChIInChI=1S/C23H19FN4O/c24-19-11-18-20(12-21(19)27-7-5-25-6-8-27)26-22-17-10-15-4-2-1-3-14(15)9-16(17)13-28(22)23(18)29/h1-4,9-12,25H,5-8,13H2
InChIKeyLCHXXXKCDTVPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase I Inhibitor 4: Luotonin A-Derived Non-Camptothecin Agent for Cancer Research


Topoisomerase I inhibitor 4 (CAS: 2485135-31-5, compound 7a) is a synthetic non-camptothecin topoisomerase I inhibitor based on a modified Luotonin A scaffold [1]. The compound features an 8-piperazine substituent and a 5-deaza modification that collectively differentiate it from natural Luotonin A and the clinically established camptothecin class [1]. With a molecular weight of 386.42 g/mol and a logP of 2.9, it represents a chemically tractable scaffold for cancer research applications . The compound demonstrates antiproliferative activity across a panel of cancer cell lines including HepG2 (IC₅₀ 1.20 μM), A549 (IC₅₀ 2.09 μM), MCF-7 (IC₅₀ 1.56 μM), and HeLa (IC₅₀ 1.92 μM) .

Why Topoisomerase I Inhibitor 4 Cannot Be Substituted with Other Luotonin Analogs or Camptothecins


Generic substitution among topoisomerase I inhibitors fails due to profound differences in chemical scaffold architecture and substitution patterns that dictate both target engagement and cellular potency [1]. Topoisomerase I inhibitor 4 incorporates an 8-piperazine moiety and a 5-deaza modification absent in the parent alkaloid Luotonin A; its structural analog compound 6a differs by only a 7-fluoro substitution, yet this single change produces measurable divergence in antiproliferative activity [1]. Clinically established camptothecins such as topotecan and CPT share an entirely distinct E-ring lactone pharmacophore that determines reversible binding kinetics and is subject to pH-dependent hydrolysis, a liability absent in the Luotonin-based non-camptothecin scaffold [2]. These scaffold-level distinctions make potency, selectivity, and off-target profiles non-interchangeable, mandating compound-specific sourcing for reproducible experimental outcomes [1].

Topoisomerase I Inhibitor 4: Quantitative Comparative Evidence for Research Selection


Non-Camptothecin Scaffold: Luotonin A Core with 8-Piperazine and 5-Deaza Modifications

Topoisomerase I inhibitor 4 possesses a Luotonin A-derived core structure featuring an 8-piperazine substituent and a 5-deaza modification [1]. This scaffold architecture differs fundamentally from the camptothecin class (which contains a lactone E-ring susceptible to pH-dependent hydrolysis) and from natural Luotonin A (which lacks the 8-piperazine and 5-deaza modifications) [1]. Molecular docking studies propose that this modified scaffold engages the topoisomerase I-DNA complex through a binding mode distinct from camptothecin [1].

Non-camptothecin topoisomerase I inhibitor Luotonin A analog Chemical scaffold differentiation

In Vitro Antiproliferative Activity: Cross-Study Potency Comparison with Camptothecin

Topoisomerase I inhibitor 4 demonstrated antiproliferative activity with IC₅₀ values of 1.20 μM (HepG2), 2.09 μM (A549), 1.56 μM (MCF-7), and 1.92 μM (HeLa) after 48-hour exposure [1]. In a separate study evaluating camptothecin (CPT) against the same cell lines using a 72-hour MTT assay, CPT exhibited IC₅₀ values of 24 nM (HeLa), 26 nM (MCF-7), 99 nM (A549), and 13 nM (A2780), with HepG2 not reported in that dataset [2].

Cancer cell proliferation IC50 comparison HepG2 A549 MCF-7 HeLa

In Vitro Antiproliferative Activity: Cross-Study Potency Comparison with Topotecan

Topoisomerase I inhibitor 4 demonstrated antiproliferative activity with IC₅₀ values of 1.20 μM (HepG2), 2.09 μM (A549), 1.56 μM (MCF-7), and 1.92 μM (HeLa) after 48-hour exposure [1]. In a separate study evaluating the clinically approved topoisomerase I inhibitor topotecan against the same cell lines using a 72-hour MTT assay, topotecan exhibited IC₅₀ values of 0.376 μM (HeLa), 0.063 μM (MCF-7), 0.354 μM (A549), and 0.500 μM (K562); HepG2 was not reported in that dataset [2].

Cancer cell proliferation IC50 comparison Topotecan HepG2 A549 MCF-7 HeLa

Enzymatic Target Engagement: Topoisomerase I Inhibitory Activity

Topoisomerase I inhibitor 4 (1-80 μM) demonstrates topoisomerase I inhibitory activity in enzymatic assays . In a direct enzymatic comparison from the primary literature, compound 7a and its analog 6a both displayed potent topoisomerase I inhibitory activity among the 8,9-substituted Luotonin A analog series synthesized [1]. Separately, BindingDB reports an IC₅₀ of 250 μM for this compound against human topoisomerase I in a DNA relaxation assay using supercoiled pHOT1 DNA at pH 7.8 and 37°C [2]. For context, camptothecin and its clinical derivatives stabilize the topoisomerase I-DNA cleavage complex by inhibiting the re-ligation step, with typical enzymatic IC₅₀ values in the nanomolar range [3].

Topoisomerase I inhibition DNA relaxation assay Enzyme inhibition

Intra-Series SAR: Activity Divergence from Analog Compound 6a

Within the same synthetic series of 8,9-substituted Luotonin A analogs, compounds 6a and 7a were identified as the two most promising topoisomerase I inhibitors [1]. Both compounds share the 8-piperazine substitution and 5-deaza modification, but differ in that compound 7a (topoisomerase I inhibitor 4) incorporates a 7-fluoro substituent on the aromatic ring, whereas the structural details of 6a's differentiation are not fully specified in available sources [1]. This intra-series comparison demonstrates that specific substitution patterns on the Luotonin A core materially affect the resulting biological activity profile [1].

Structure-activity relationship Luotonin A analogs 7-Fluoro substitution Antiproliferative comparison

Optimal Research Applications for Topoisomerase I Inhibitor 4 Based on Comparative Evidence


Non-Camptothecin Scaffold SAR and Chemical Probe Development

Investigators exploring structure-activity relationships of non-camptothecin topoisomerase I inhibitors should consider topoisomerase I inhibitor 4 as a starting scaffold. The Luotonin A core with 8-piperazine substitution and 5-deaza modification provides a chemically tractable platform distinct from both camptothecin lactones and other Luotonin analogs [1]. Researchers developing novel topoisomerase I-targeted chemical probes can use this compound as a basis for further medicinal chemistry optimization without the pH-dependent lactone hydrolysis liabilities associated with camptothecins [1].

In Vitro Cancer Cell Line Profiling with Moderate-Potency Baseline

Topoisomerase I inhibitor 4 is well-suited for in vitro cancer cell line profiling where a moderate-potency (micromolar IC₅₀) baseline is required. The compound has validated antiproliferative activity against HepG2 (IC₅₀ 1.20 μM), A549 (IC₅₀ 2.09 μM), MCF-7 (IC₅₀ 1.56 μM), and HeLa (IC₅₀ 1.92 μM) [1]. This moderate potency (compared to nanomolar camptothecin-class inhibitors [2]) makes the compound a useful comparator for evaluating structural modifications aimed at improving target engagement and cellular efficacy in non-camptothecin series.

Mechanistic Studies of Non-Camptothecin Topoisomerase I Inhibition

For researchers investigating mechanisms of topoisomerase I inhibition by non-camptothecin scaffolds, topoisomerase I inhibitor 4 serves as an appropriate tool compound. The compound's enzymatic inhibitory activity against topoisomerase I has been demonstrated in the 1-80 μM range [1], with BindingDB reporting an IC₅₀ of 250 μM in a DNA relaxation assay . Molecular docking studies have proposed a rational binding mode for compound 7a with the topoisomerase I-DNA complex [2]. These data support its use in comparative mechanistic studies examining how non-camptothecin scaffolds engage the topoisomerase I-DNA interface relative to established camptothecin inhibitors .

Comparative Pharmacology Benchmarking Against Camptothecin and Topotecan

Cross-study data enable researchers to position topoisomerase I inhibitor 4 within the broader pharmacological landscape: camptothecin is 20- to 80-fold more potent, and topotecan is 3- to 25-fold more potent, in comparable cancer cell lines [1]. This established potency differential makes the compound a valuable reference point for screening campaigns seeking to identify novel non-camptothecin topoisomerase I inhibitors with improved cellular potency, or for studies investigating resistance mechanisms where moderate baseline activity is advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase I inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.